molecular formula C10H23P B8680366 Di-tert-butylethylphosphine CAS No. 25032-48-8

Di-tert-butylethylphosphine

Cat. No.: B8680366
CAS No.: 25032-48-8
M. Wt: 174.26 g/mol
InChI Key: WHOBZBLBTZHMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butylethylphosphine is a useful research compound. Its molecular formula is C10H23P and its molecular weight is 174.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

25032-48-8

Molecular Formula

C10H23P

Molecular Weight

174.26 g/mol

IUPAC Name

ditert-butyl(ethyl)phosphane

InChI

InChI=1S/C10H23P/c1-8-11(9(2,3)4)10(5,6)7/h8H2,1-7H3

InChI Key

WHOBZBLBTZHMGY-UHFFFAOYSA-N

Canonical SMILES

CCP(C(C)(C)C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 300 ml four-necked flask thoroughly purged with nitrogen, 18.1 g (0.1 mol) of di-tert-butylphosphinous chloride, 0.28 g (0.002- mol (corresponding to 2% by mol)) of copper(I) bromide and 60 ml of tetrahydrofuran were placed. To the contents of the flask, 55 ml (0.11 mol) of a tetrahydrofuran solution of ethylmagnesium chloride having a concentration of 2 mol/liter was dropwise added over a period of 1 hour with maintaining the temperature at 25° C. to 30° C. After the dropwise addition was completed, stirring was conducted at the same temperature for 2 hours. After the temperature of the reaction solution was returned to room temperature, disappearance of di-tert-butylphosphinous chloride was confirmed by gas chromatography. Thereafter, 50 ml of toluene and 30 ml of a 5% sulfuric acid aqueous solution were added to the reaction solution to perform liquid separation. Then, the organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, followed by further distillation. Then, fractions given by distillation at 92° C. to 95° C. under reduced pressure of 20 Torr were collected. As a result, 15.7 g (purity: 98.0%) of the aimed di-tert-butylethylphosphine was obtained as an oily substance. The yield was 88.2%.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
copper(I) bromide
Quantity
0.28 g
Type
catalyst
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

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